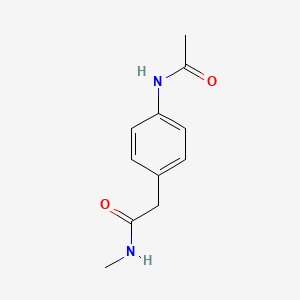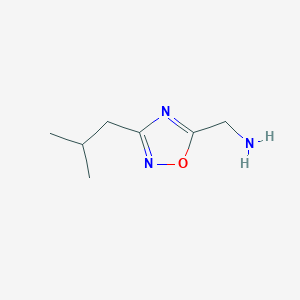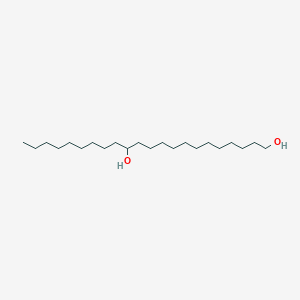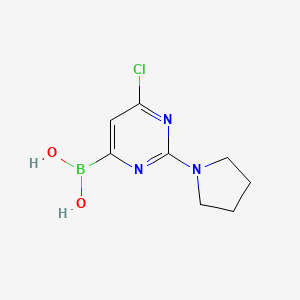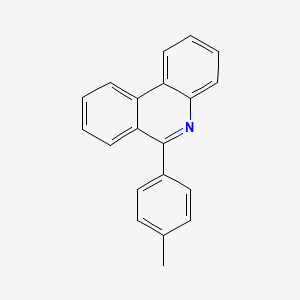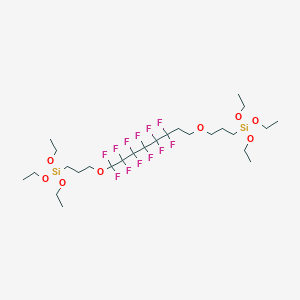
1,8-Bis(3-(triethoxysilyl)propoxy)-1H,1H,2H,2H-perfluorooctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD30063063: is a chemical compound identified by its unique identifier in the Molecular Formula Chemical Database (MFCD)
Análisis De Reacciones Químicas
MFCD30063063 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
MFCD30063063 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a marker in molecular biology experiments.
Medicine: MFCD30063063 is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: The compound is used in the manufacturing of various industrial products, including pharmaceuticals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of MFCD30063063 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can result in the modulation of biochemical pathways, leading to the desired therapeutic or diagnostic effects.
Comparación Con Compuestos Similares
MFCD30063063 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. The unique properties of MFCD30063063, such as its specific binding affinity and reactivity, distinguish it from these similar compounds.
Conclusion
MFCD30063063 is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable tool for researchers and industry professionals alike. Further research and development are likely to uncover even more uses for this intriguing compound.
Propiedades
Fórmula molecular |
C26H46F12O8Si2 |
|---|---|
Peso molecular |
770.8 g/mol |
Nombre IUPAC |
3-[1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-8-(3-triethoxysilylpropoxy)octoxy]propyl-triethoxysilane |
InChI |
InChI=1S/C26H46F12O8Si2/c1-7-41-47(42-8-2,43-9-3)19-13-16-39-18-15-21(27,28)22(29,30)23(31,32)24(33,34)25(35,36)26(37,38)40-17-14-20-48(44-10-4,45-11-5)46-12-6/h7-20H2,1-6H3 |
Clave InChI |
MNDOUYKBLYLSNS-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOCCC(C(C(C(C(C(OCCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


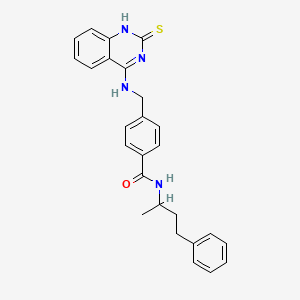
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)



![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)
